(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Descripción
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole moiety, a thieno[3,4-c]pyrazole core, an acrylamide linker, and a tetrahydrofuran-derived amine substituent. The benzo[d][1,3]dioxole group is associated with enhanced metabolic stability and bioavailability due to its electron-rich aromatic system . The thieno-pyrazole scaffold is a heterocyclic motif frequently utilized in medicinal chemistry for its conformational rigidity and ability to engage in hydrogen bonding . The tetrahydrofuran (THF) moiety introduces chirality and may influence solubility and pharmacokinetic properties .
Synthetic routes for analogous compounds involve multi-step procedures, including condensation reactions between heterocyclic precursors and functionalized amines, as demonstrated in the synthesis of related pyrazole derivatives .
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h3-6,8,15H,1-2,7,9-13H2,(H,23,28)(H,24,27)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMXDKIRLYAJRT-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarity Analysis
Chemical similarity was evaluated using graph-based methods and Tanimoto coefficients (Tc), which quantify overlap in molecular fingerprints . Key structural analogs and their distinctions are outlined below:
| Compound | Structural Features | Key Differences |
|---|---|---|
| (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide | Benzo[d][1,3]dioxole, thieno-pyrazole, acrylamide, THF-substituted amine | Unique combination of thieno-pyrazole and THF-amine; no gallate or triazine groups. |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol | Benzo[d][1,3]dioxole, pyrazole, tert-butyl group | Lacks acrylamide linker and thieno-pyrazole core; simpler substitution pattern. |
| Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one) | Triazinone core, pyridine substituent | Triazinone instead of thieno-pyrazole; no benzo[d][1,3]dioxole or THF groups. |
| Methylofuran (from M. extorquens AM1) | Furan-linked glutamic acid chains, formyl group | Linear furan oligomers vs. THF-amine; distinct biological role in C1 metabolism. |
Pharmacological and Physicochemical Comparisons
- Bioactivity: The thieno-pyrazole core in the target compound may confer higher binding affinity to kinase targets compared to simpler pyrazole derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol, which lacks the fused thiophene ring .
- Solubility : The THF-amine substituent likely enhances aqueous solubility relative to purely aromatic analogs, similar to methylofuran’s furan-derived solubility in microbial systems .
- Toxicity: Structural analogs like o-aminophenol isomers exhibit significant toxicity variations due to positional isomerism (e.g., NOAEL differences between o-, m-, and p-aminophenol) . The THF group in the target compound may reduce toxicity compared to linear amines.
Computational Analysis
Graph-based substructure matching reveals that the thieno-pyrazole and benzo[d][1,3]dioxole motifs are critical for target engagement, with Tc values <0.3 against triazine-based compounds like pymetrozine . The acrylamide linker’s flexibility is a distinguishing feature, as rigid linkers in analogs (e.g., ester groups in catechins) reduce conformational adaptability .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol | Pymetrozine |
|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Pyrazole | Triazinone |
| Key Substituents | Benzo[d][1,3]dioxole, THF-amine | Benzo[d][1,3]dioxole, tert-butyl | Pyridine |
| Bioactivity (Hypothesized) | Kinase inhibition, anticonvulsant | Anticonvulsant | Insecticidal |
| Tanimoto Coefficient | 1.0 (self) | 0.45 | 0.28 |
Table 2: Toxicity and Pharmacokinetic Profiles
| Compound | LogP | Water Solubility (mg/mL) | Predicted NOAEL (mg/kg/day) |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 | 50 (estimated) |
| o-Aminophenol | 0.9 | 12.5 | Not established |
| Pymetrozine | 1.5 | 0.05 | 100 |
Métodos De Preparación
Formation of the Thieno[3,4-c]pyrazol Ring
The thienopyrazol scaffold is constructed via cyclocondensation of a thiophene precursor with hydrazine derivatives. For example, 3-aminothiophene-4-carboxylate (I ) reacts with hydrazine hydrate in ethanol under reflux to yield 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (II ) (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Yield: 78–85%
Introduction of the 2-Oxoethyl Side Chain
The amine II undergoes Michael addition with ethyl acrylate in the presence of triethylamine to install the 2-oxoethyl group. Subsequent hydrolysis with aqueous HCl affords 2-(2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (III ) (Scheme 2).
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Catalyst: Triethylamine
- Temperature: 25°C (room temperature)
- Yield: 65–72%
Functionalization with Tetrahydrofuranmethyl Amine
Synthesis of (Tetrahydrofuran-2-yl)methylamine
(Tetrahydrofuran-2-yl)methylamine (IV ) is prepared via reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 0°C to minimize side products.
Reaction Conditions :
- Solvent: Methanol
- Reducing Agent: NaBH3CN
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 88%
Coupling to the Thienopyrazol Intermediate
Intermediate III is treated with IV in dichloromethane (DCM) using EDCI/HOBt as coupling agents. This step forms 2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (V ) (Scheme 3).
Reaction Conditions :
- Solvent: DCM
- Coupling Agents: EDCI, HOBt
- Temperature: 0°C → 25°C
- Yield: 70%
Preparation of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid
Knoevenagel Condensation
Benzaldehyde derivatives react with malonic acid in the presence of piperidine to form α,β-unsaturated acids. Benzo[d]dioxol-5-ylcarbaldehyde (VI ) and malonic acid in acetic anhydride yield (Z)-3-(benzo[d]dioxol-5-yl)acrylic acid (VII ) with >90% stereoselectivity (Scheme 4).
Reaction Conditions :
- Solvent: Acetic anhydride
- Catalyst: Piperidine
- Temperature: 120°C
- Yield: 82%
Activation of the Carboxylic Acid
VII is converted to its acyl chloride using thionyl chloride (SOCl2) in DCM. The resulting (Z)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (VIII ) is used directly in the final coupling step.
Reaction Conditions :
- Solvent: DCM
- Reagent: SOCl2
- Temperature: 0°C → 25°C
- Yield: Quantitative
Final Amide Coupling
V and VIII are coupled in DCM with triethylamine as a base. The reaction proceeds at 0°C to prevent epimerization, yielding the target compound (Scheme 5).
Reaction Conditions :
- Solvent: DCM
- Base: Triethylamine
- Temperature: 0°C
- Yield: 68%
Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 12.3 min.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 419.5) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
How can binding affinity and inhibition constants be experimentally determined for this compound?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized targets (e.g., kinases) using affinity constants (KD) .
- Enzyme Kinetics : Measure IC50 via fluorometric assays (e.g., NADH-coupled systems) under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) for binding .
How to resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Reproducibility checks : Standardize assay conditions (pH, temperature, cell lines) to isolate variables .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., benzo[d]dioxole vs. pyrazole modifications) to identify critical pharmacophores .
- Meta-analysis : Cross-reference datasets from SPR, cytotoxicity assays, and computational models to validate trends .
What computational approaches are suitable for predicting binding interactions and selectivity?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to map interactions with target active sites (e.g., hydrophobic pockets accommodating the thienopyrazole moiety) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100-ns trajectories to assess conformational flexibility .
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
How to evaluate the compound’s therapeutic potential across disease models?
Q. Advanced
- In vitro screening : Test against cancer (e.g., NCI-60 panel), inflammatory (COX-2 inhibition), or microbial models .
- In vivo pharmacokinetics : Assess bioavailability (Cmax, T1/2) in rodent models using LC-MS/MS quantification .
- Toxicity profiling : Measure hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .
How to design SAR studies using structural analogs?
Q. Advanced
- Core modifications : Replace the tetrahydrofuran-2-ylmethyl group with cyclopentyl or piperidine to alter lipophilicity .
- Bioisosteric replacements : Substitute benzo[d]dioxole with indole or quinoline to enhance π-π stacking .
- Activity cliffs : Synthesize derivatives with incremental changes (e.g., -OCH3 to -CF3) and correlate with IC50 shifts .
How to assess stability under varying storage and experimental conditions?
Q. Advanced
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
